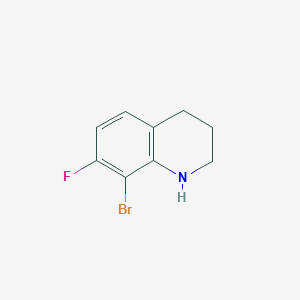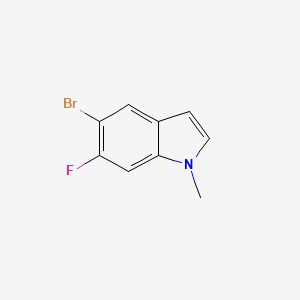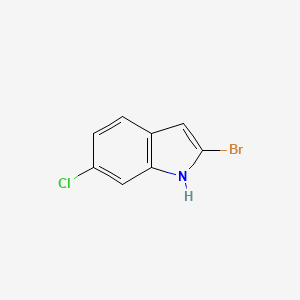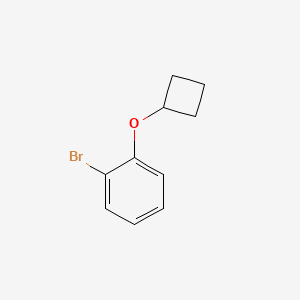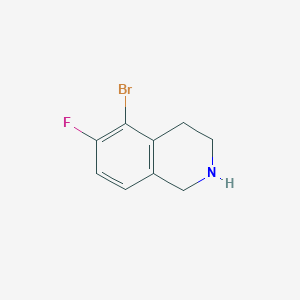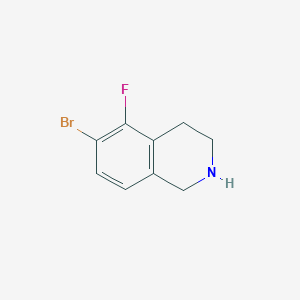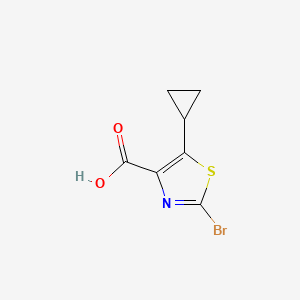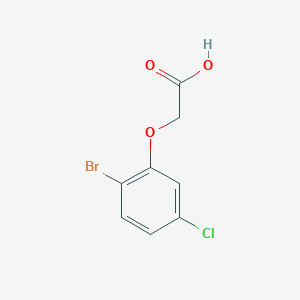
tert-Butyl di(but-3-en-1-yl)carbamate
Vue d'ensemble
Description
“tert-Butyl di(but-3-en-1-yl)carbamate” is a chemical compound with the CAS Number: 1211531-07-5 and a molecular weight of 225.33 . It is typically stored at room temperature and appears as a pale-yellow to yellow-brown sticky oil to semi-solid .
Molecular Structure Analysis
The molecular formula of “tert-Butyl di(but-3-en-1-yl)carbamate” is C13H23NO2 . The InChI code for the compound is 1S/C13H23NO2/c1-6-8-10-14 (11-9-7-2)12 (15)16-13 (3,4)5/h6-7H,1-2,8-11H2,3-5H3 .Physical And Chemical Properties Analysis
“tert-Butyl di(but-3-en-1-yl)carbamate” is a pale-yellow to yellow-brown sticky oil to semi-solid .Applications De Recherche Scientifique
Synthesis of Biologically Active Indole Derivatives
tert-Butyl di(but-3-en-1-yl)carbamate: serves as a precursor in the synthesis of indole derivatives, which are significant scaffolds in the creation of biologically active natural products. These compounds have been found to possess a range of activities, including anticancer, anti-inflammatory, and analgesic properties .
Development of Dual COX-2/5-LO Inhibitors
The compound has been utilized in the synthesis of analogs that target COX-2/5-lipoxygenase (5-LO) enzymes. These enzymes play a crucial role in the biosynthesis of eicosanoids, which are mediators in inflammatory processes and cancer development .
Creation of Cytotoxic Agents
tert-Butyl di(but-3-en-1-yl)carbamate: is an intermediate in the synthesis of natural products like jaspine B, which exhibit cytotoxic activity against various human carcinoma cell lines. This highlights its potential in developing anticancer therapies .
Research in Sponge-Derived Natural Products
The compound is also an intermediate in the synthesis of natural products isolated from sponges. These sponge-derived compounds have shown cytotoxic activity and are of interest for their potential medicinal applications .
Exploration of Anti-Inflammatory Properties
Due to its role in synthesizing indole derivatives, tert-Butyl di(but-3-en-1-yl)carbamate is also involved in the exploration of anti-inflammatory properties. Indole derivatives have been reported to exhibit anti-inflammatory activities, which are valuable in the treatment of chronic inflammatory diseases .
Study of Enzyme Inhibition
The compound’s application extends to the study of enzyme inhibition, particularly in the context of COX-2 and 5-LO enzymes. By inhibiting these enzymes, researchers can understand the pathways involved in inflammation and cancer, leading to the development of new therapeutic strategies .
Safety and Hazards
Mécanisme D'action
Target of Action
Carbamates, in general, are known to interact with various enzymes and receptors in the body .
Mode of Action
Carbamates are known to form a covalent bond with their target, which can lead to changes in the target’s function .
Biochemical Pathways
Carbamates are known to influence several biochemical pathways, depending on their specific targets .
Pharmacokinetics
These properties significantly impact the bioavailability of a compound .
Result of Action
The effects would depend on the specific targets and pathways influenced by the compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and presence of other compounds can affect the compound’s stability and its interaction with targets . .
Propriétés
IUPAC Name |
tert-butyl N,N-bis(but-3-enyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-6-8-10-14(11-9-7-2)12(15)16-13(3,4)5/h6-7H,1-2,8-11H2,3-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUSUZLSPSGFLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC=C)CCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl di(but-3-en-1-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



